molecular formula C18H17N3O4 B2833291 2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896362-02-0

2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No. B2833291
CAS RN: 896362-02-0
M. Wt: 339.351
InChI Key: WDKWVXCUKKDCFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of novel benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” is characterized by a pyrrolidine ring, a benzamide group, and a nitro group . The pyrrolidine ring is a five-membered nitrogen heterocycle .


Chemical Reactions Analysis

While specific chemical reactions involving “2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide” are not available, benzamides and pyrrolidines are known to participate in various chemical reactions .

Scientific Research Applications

Neuroleptic Activity

Benzamides, especially those with specific structural modifications, have been synthesized and evaluated for their neuroleptic activity, which is crucial in the treatment of psychosis. A study involving the synthesis of benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines found that certain compounds, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potent neuroleptic properties. This compound was more potent than haloperidol and metoclopramide, suggesting its potential use as a drug with few side effects in psychosis treatment (Iwanami et al., 1981).

Anticancer Properties

Novel quinuclidinone derivatives, designed and synthesized as potential anticancer agents, demonstrated significant anti-proliferative activities. Among these, specific analogues showed potent activity against cancer cell lines, indicating the potential of structurally similar benzamides in cancer treatment. The study highlights the importance of structural features in the anticancer activity of these compounds (Soni et al., 2015).

Organic Synthesis Applications

Benzamides, including those with nitro and methyl groups, have been employed as intermediates in the synthesis of various organic compounds. For example, the methylation of C-H bonds was facilitated by the use of benzamides in combination with phenyltrimethylammonium salts, showcasing the role of these compounds in organic synthesis methodologies (Uemura et al., 2016). Additionally, N-phenyl-benzamides have been studied for their corrosion inhibition properties on mild steel in acidic conditions, further illustrating the versatility of benzamide derivatives in chemical applications (Mishra et al., 2018).

properties

IUPAC Name

2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-15(8-5-9-16(12)21(24)25)18(23)19-13-10-17(22)20(11-13)14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKWVXCUKKDCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

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